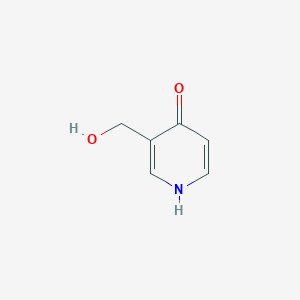
4-Hydroxy-3-pyridinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-pyridinemethanol is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Hydroxy-3-pyridinemethanol (also known as 3-hydroxypyridine-4-methanol) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications and mechanisms of action. This article reviews the biological activity of this compound, including its interactions with biological macromolecules, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C6H7NO\
- Molecular Weight : 113.13 g/mol
- IUPAC Name : this compound
The presence of a hydroxyl group (-OH) at the 4-position and a methanol group at the 3-position on the pyridine ring contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can participate in redox reactions, influencing cellular signaling pathways and modulating enzyme activities.
Key Mechanisms Include:
- Antioxidant Activity : The hydroxyl group can donate electrons, acting as a free radical scavenger.
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Cell Signaling : Interactions with cellular receptors can lead to altered gene expression and cellular responses.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria using the microplate Alamar Blue assay (MABA). The results indicated that it possesses notable inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Properties
Recent research indicates that this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. In a mouse model of neurodegeneration, administration of this compound resulted in decreased neuronal cell death and improved cognitive function.
Case Studies
-
Antimicrobial Efficacy :
In a study published in the Journal of Medicinal Chemistry, this compound was synthesized and screened for antimicrobial activity against multiple pathogens. The compound showed promising results, particularly against S. aureus, indicating its potential as a lead compound for developing new antibiotics . -
Neuroprotection :
A study explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells .
特性
IUPAC Name |
3-(hydroxymethyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-3-7-2-1-6(5)9/h1-3,8H,4H2,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWFAKVYNKBBRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442629 |
Source


|
| Record name | 4-Hydroxy-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177592-15-3 |
Source


|
| Record name | 4-Hydroxy-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














